Structural Differentiation: 4-Carboxylate vs. 2-Carboxylate Indole Scaffolds in Biological Activity
Methyl 5-methoxy-1H-indole-4-carboxylate exhibits the 4-carboxylate ester substitution pattern on the indole benzene ring, a regioisomeric arrangement distinct from 2-carboxylate and 3-carboxylate indole derivatives. While direct head-to-head comparison data for this specific compound are not available in the public domain, class-level evidence demonstrates that 5-methoxyindole derivatives bearing different carboxylate substitution positions display divergent biological target engagement profiles. Studies on 5-methoxyindole derivatives show that compounds in this class exhibit σ₂ receptor binding affinities with Ki values as low as 10 nM [1]. The 4-carboxylate substitution on the benzene ring positions the ester moiety for distinct hydrogen-bonding interactions compared to the pyrrole-ring substitutions (positions 2 and 3), which is relevant for structure-based drug design where the carboxylate orientation critically influences target recognition [2].
| Evidence Dimension | Regioisomeric substitution pattern on indole core |
|---|---|
| Target Compound Data | 4-carboxylate substitution on benzene ring; methoxy at position 5 |
| Comparator Or Baseline | 2-carboxylate indoles (e.g., 5-methoxyindole-2-carboxylic acid methyl ester); 3-carboxylate indoles |
| Quantified Difference | No direct quantitative comparative data available in public domain for this specific compound |
| Conditions | Structural comparison based on indole scaffold substitution patterns |
Why This Matters
The 4-carboxylate substitution creates a distinct pharmacophore geometry that cannot be replicated by 2- or 3-carboxylate analogs in structure-activity relationship (SAR) studies.
- [1] Gitto, R., et al. From NMDA receptor antagonists to discovery of selective σ₂ receptor ligands. Bioorganic & Medicinal Chemistry, 2014, 22(1), 393-400. View Source
- [2] Coupar, I.M., et al. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology, 2012, 64(8), 1099–1106. View Source
